molecular formula C10H9N3O3 B6241069 3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]propanoic acid CAS No. 933685-27-9

3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]propanoic acid

Cat. No.: B6241069
CAS No.: 933685-27-9
M. Wt: 219.20 g/mol
InChI Key: KUYOHZIIDVEMPX-UHFFFAOYSA-N
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Description

3-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]propanoic acid is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a pyridin-4-yl group and a propanoic acid side chain. This structure combines the rigidity of the oxadiazole ring with the hydrogen-bonding capability of the pyridine nitrogen and the carboxylic acid moiety.

Properties

CAS No.

933685-27-9

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

3-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)propanoic acid

InChI

InChI=1S/C10H9N3O3/c14-9(15)2-1-8-12-13-10(16-8)7-3-5-11-6-4-7/h3-6H,1-2H2,(H,14,15)

InChI Key

KUYOHZIIDVEMPX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NN=C(O2)CCC(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]propanoic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of pyridine-4-carboxylic acid hydrazide with a suitable carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 3-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds containing the oxadiazole ring exhibit notable antimicrobial properties. Studies have shown that derivatives of 3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]propanoic acid can effectively combat various bacterial and fungal strains. The mechanism of action is believed to involve interference with microbial cell wall synthesis or enzyme inhibition, making it a candidate for developing new antibiotics.

Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. Specific pathways such as NF-kB signaling have been implicated in its mode of action, which is critical for inflammatory responses and cancer cell survival.

Enzyme Inhibition
The interaction of 3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]propanoic acid with key enzymes such as thymidylate synthase and histone deacetylases has been documented. These interactions could provide insights into novel therapeutic strategies for diseases like cancer and other proliferative disorders by modulating enzyme activity.

Biological Studies

Biochemical Probes
This compound serves as a valuable biochemical probe in studies aimed at understanding enzyme activity and protein interactions. Its ability to selectively bind to specific biomolecules allows researchers to explore cellular mechanisms more effectively. This application is particularly relevant in proteomics and metabolic studies.

Cellular Effects
Research has shown that 3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]propanoic acid can influence various cellular processes, including gene expression and metabolism. By modulating signaling pathways, it can affect cellular responses to external stimuli, which is crucial for understanding disease mechanisms.

Material Science Applications

Organic Semiconductors
The electronic properties of 3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]propanoic acid make it suitable for applications in organic electronics. It has been explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics due to its ability to facilitate charge transport and light emission .

Polymer Chemistry
In polymer science, this compound can be utilized as a building block for synthesizing functional polymers with tailored electronic properties. Its incorporation into polymer matrices can enhance conductivity and stability, making it valuable for developing advanced materials .

Mechanism of Action

The mechanism of action of 3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]propanoic acid involves its interaction with specific molecular targets. The oxadiazole ring can form hydrogen bonds and π-π interactions with biological targets, while the pyridine ring can coordinate with metal ions or participate in aromatic stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Ring

Aromatic Substituents
  • 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanoic acid (CAS 23464-98-4) Key Difference: Pyridinyl replaced by phenyl. Impact: Reduced polarity due to the absence of pyridine’s nitrogen, lowering solubility in polar solvents. Applications: Used in antimicrobial studies and as a scaffold for drug discovery .
  • 3-{5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}propanoic acid (CID 16227550) Key Difference: 3-Trifluoromethylphenyl substituent.
Heterocyclic Substituents
  • 3-[5-(5-Isopropyl-1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid Key Difference: Pyridinyl replaced by a substituted pyrazole. Impact: Pyrazole’s hydrogen-bonding capacity may enhance binding to biological targets. Discontinued commercial availability suggests synthetic challenges .
  • 3-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]propanoic acid (CAS 604740-20-7) Key Difference: Sulfanyl (-S-) linker instead of methylene (-CH₂-). Impact: Sulfur’s polarizability and larger atomic size may alter electronic properties and metal-binding affinity. Molecular weight increases to 251.26 g/mol .

Positional Isomerism in Oxadiazole Derivatives

  • 3-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propanoic acid (CAS 328083-96-1) Key Difference: 1,2,4-oxadiazole isomer vs. 1,3,4-oxadiazole. Impact: Altered ring electron distribution affects reactivity. 1,2,4-Oxadiazoles are less common in coordination chemistry but may exhibit unique bioactivity .

Functional Group Modifications

  • 2-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid Key Difference: Chlorine substitution on phenyl and sulfanyl linker. Impact: Enhanced antimicrobial activity reported due to electronegative chlorine .

Structural and Property Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent/Feature Notable Properties/Applications References
3-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]propanoic acid C₁₀H₉N₃O₃ 219.20 Pyridin-4-yl Ligand for metal complexes
3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanoic acid C₁₁H₁₀N₂O₃ 218.21 Phenyl Antimicrobial studies
3-{5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}propanoic acid C₁₂H₉F₃N₂O₃ 286.21 3-CF₃-phenyl Improved metabolic stability
3-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]propanoic acid C₁₀H₉N₃O₃S 251.26 Sulfanyl linker Altered metal-binding affinity
3-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propanoic acid C₁₀H₉N₃O₃ 219.20 1,2,4-oxadiazole isomer Potential bioactivity

Biological Activity

3-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]propanoic acid is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Name: 3-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]propanoic acid
  • Molecular Formula: C11H10N4O3
  • Molecular Weight: 246.22 g/mol

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study evaluating various oxadiazole compounds demonstrated that those containing pyridine moieties showed enhanced activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 1.6 μg/ml against Mycobacterium tuberculosis, indicating strong antitubercular activity .

Antioxidant Properties

Oxadiazole derivatives have also been studied for their antioxidant effects. Compounds similar to 3-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]propanoic acid have shown the ability to scavenge free radicals effectively. The antioxidant activity was assessed using various assays, including DPPH and ABTS radical scavenging tests. Results indicated a notable reduction in oxidative stress markers in treated cells compared to controls .

Anticancer Potential

The anticancer properties of oxadiazole derivatives have been explored in several studies. For instance, compounds with the oxadiazole ring were evaluated for their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results revealed that certain derivatives exhibit potent cytotoxicity with IC50 values in the micromolar range .

The biological activities of 3-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]propanoic acid are attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymes: The compound may inhibit specific enzymes involved in cellular processes, leading to disrupted growth in microbial and cancer cells.
  • Reactive Oxygen Species (ROS) Scavenging: By neutralizing ROS, the compound helps mitigate oxidative stress, which is linked to various diseases.
  • Alteration of Cell Signaling Pathways: The compound may modulate signaling pathways related to apoptosis and cell proliferation.

Study 1: Antimicrobial Efficacy

A comparative study on a series of oxadiazole derivatives demonstrated that 3-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]propanoic acid exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 0.0039 to 0.025 mg/mL .

Study 2: Cytotoxicity in Cancer Cells

In vitro studies revealed that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways. The study concluded that the presence of the pyridine and oxadiazole rings was crucial for enhancing cytotoxicity .

Data Table: Biological Activities of Related Compounds

CompoundActivity TypeMIC/IC50 ValuesReference
3-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]propanoic acidAntimicrobial0.0039 - 0.025 mg/mL
5-(pyridin-4-yl)-1,3,4-OxadiazolAnticancerIC50 = 15 μM
Oxadiazole Derivative XAntioxidantDPPH % Inhibition = 85%

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